molecular formula C11H21NO2 B13858805 Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate

Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate

Cat. No.: B13858805
M. Wt: 199.29 g/mol
InChI Key: XAJLBPBAAFLFFH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclohexane, featuring an ethyl ester group and an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the desired functional groups.

    Formation of Intermediate: Cyclohexanone is first converted to ethyl 4-oxocyclohexane-1-carboxylate through an esterification reaction.

    Amination: The intermediate is then subjected to reductive amination using reagents such as ammonium hydroxide and a suitable catalyst like Raney nickel to introduce the aminoethyl group.

    Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use it to study the effects of cyclohexane derivatives on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate can be compared with other similar compounds:

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h8-10H,3-7,12H2,1-2H3

InChI Key

XAJLBPBAAFLFFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(C)N

Origin of Product

United States

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